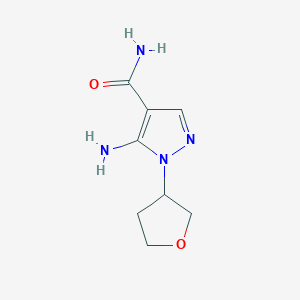

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide

Description

Properties

CAS No. |

1184913-95-8 |

|---|---|

Molecular Formula |

C8H12N4O2 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

5-amino-1-(oxolan-3-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C8H12N4O2/c9-7-6(8(10)13)3-11-12(7)5-1-2-14-4-5/h3,5H,1-2,4,9H2,(H2,10,13) |

InChI Key |

DMWLNXFEGGXBRB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1N2C(=C(C=N2)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- β-Ketonitrile precursor : A compound bearing a tetrahydrofuran-3-yl substituent attached to the ketone carbonyl adjacent to a nitrile group.

- Hydrazine derivative : Hydrazine hydrate or substituted hydrazines for ring closure.

The tetrahydrofuran substituent is introduced either by using a β-ketonitrile bearing the tetrahydrofuran-3-yl group or by post-pyrazole ring functionalization.

Reaction Conditions

- Solvent: Commonly ethanol or tetrahydrofuran (THF) is used.

- Temperature: Reflux conditions (~78°C for ethanol) or room temperature for some solid-phase syntheses.

- Time: Typically 4 hours reflux or shorter times depending on substrate reactivity.

- Atmosphere: Nitrogen atmosphere to prevent oxidation.

Mechanistic Pathway

- Hydrazone Formation : Hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

- Cyclization : The other nitrogen attacks the nitrile carbon, closing the pyrazole ring.

- Amidation : The nitrile group at the 4-position is converted to carboxamide by hydrolysis or direct amidation under controlled conditions.

Representative Synthetic Procedure

A typical synthesis could proceed as follows (adapted from general 5-aminopyrazole syntheses):

Solvent Effects and Optimization

Studies on related 5-aminopyrazoles indicate solvent choice critically affects yield and selectivity:

For the tetrahydrofuran-substituted β-ketonitrile, THF or ethanol is preferred to maintain solubility and reaction efficiency.

Solid-Phase Synthesis Approaches

Recent advances include solid-phase synthesis techniques where the pyrazole intermediate is bound to a resin, facilitating purification and enabling combinatorial synthesis. For example:

- Wang resin functionalized with carbonyldiimidazole (CDI) reacts with hydrazine hydrate to form hydrazide resin.

- Subsequent reaction with β-ketonitrile derivatives yields resin-bound 5-aminopyrazoles.

- Cleavage and further functionalization afford the target compound.

This method allows for efficient synthesis and structural diversification, potentially applicable to the tetrahydrofuran-substituted pyrazole.

Analytical Characterization and Confirmation

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and sometimes ^19F NMR for fluorinated analogs.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR) : Identification of amide and amino functional groups.

- Chromatography : Purity assessment via HPLC or column chromatography.

Summary Table of Preparation Methods

Research and Development Notes

- The regioselectivity of the cyclization is generally high, favoring the 5-amino substitution pattern.

- The presence of the tetrahydrofuran ring can influence solubility and reactivity; careful solvent choice is critical.

- The carboxamide group can be introduced post-cyclization via mild hydrolysis or amidation, preserving the sensitive pyrazole ring.

- Functional group tolerance and scalability have been demonstrated in related pyrazole syntheses, supporting potential industrial application.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound may also interact with similar targets.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its interaction with inflammatory pathways could provide a basis for developing new treatments for inflammatory diseases.

3. Neuroprotective Properties

The potential neuroprotective effects of this compound are being explored, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions such as Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of cancer cell proliferation in vitro, warranting further investigation into its mechanisms of action and potential clinical applications .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that compounds like this compound could mitigate neuronal cell death, suggesting its potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antitumor Activity

- Compound 7a/7b: Analogs such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and its derivatives demonstrated potent antitumor activity in enzymatic assays . The indole and phenylamino groups likely enhance DNA intercalation or kinase inhibition. In contrast, the tetrahydrofuran substituent in the target compound may improve metabolic stability due to reduced aromatic oxidation.

- Fluorophenyl Analogs: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS: 1178475-48-3) was discontinued, possibly due to suboptimal pharmacokinetics or toxicity linked to the fluorophenyl group .

Kinase Inhibition

- ITK Kinase Inhibitor: The analog 5-Amino-1-(2-fluorophenyl)-N-(5-(isoxazol-3-ylcarbamoyl)-2-methylphenyl)-1H-pyrazole-4-carboxamide showed weak activity (IC50 ~50,000 nM) against ITK kinase . The bulky isoxazole carbamoyl group may hinder binding, whereas the tetrahydrofuran group’s smaller size and oxygen atom could facilitate target engagement.

Physicochemical and Structural Properties

Molecular Weight and Solubility

*Calculated based on molecular formula.

Crystalline Properties

- Polymorphs of pyrazole derivatives, such as fipronil (a sulfinyl pyrazole insecticide), exhibit stability variations depending on substituents . The tetrahydrofuran group in the target compound may favor a stable monoclinic crystal system, analogous to fipronil’s orthorhombic structure .

Biological Activity

5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound notable for its pyrazole ring, which is substituted with an amino group and a tetrahydrofuran moiety. This unique structure contributes to its potential biological activities, particularly in pharmacological contexts. The molecular formula is and it has a molecular weight of approximately 196.21 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this pyrazole have demonstrated significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. A derivative in the same class was reported to have an IC50 value ranging from 0.08 to 12.07 mM, indicating potent activity against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (mM) | Mechanism of Action |

|---|---|---|

| Compound 5 | 0.08–12.07 | Inhibits tubulin polymerization |

| Compound X | >50 | Non-specific cytotoxicity |

| Compound Y | 0.283 | Selective MK2 inhibitor |

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been implicated in the inhibition of TNF-alpha release, which plays a significant role in inflammatory responses. In vitro studies indicated that certain derivatives could inhibit LPS-induced TNF-alpha release by up to 97.7% at concentrations around 10 mM .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways:

- Binding Affinity : Preliminary studies suggest that this compound may exhibit high binding affinity for specific protein targets, which could facilitate its use in targeted therapies.

- Docking Studies : Computational docking simulations have been employed to predict the binding modes of this compound with tubulin and other relevant proteins, providing insights into its mechanism of action .

Case Studies

Several case studies have explored the efficacy of similar compounds in treating various diseases:

- Toxoplasmosis Treatment : A study on pyrazole derivatives indicated their potential as inhibitors of CDPK1 from Toxoplasma gondii, showcasing their utility against apicomplexan protozoan infections .

- Cancer Cell Lines : Research involving non-small cell lung cancer and colon cancer cells demonstrated that certain pyrazole derivatives exhibited over 90% inhibition in cell proliferation assays, highlighting their therapeutic potential .

Q & A

Basic: What are the primary synthetic routes for 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. Key steps include:

- Nucleophilic substitution : Introducing the tetrahydrofuran-3-yl group via coupling reactions (e.g., using tetrahydrofuran-3-yl halides) under reflux in polar aprotic solvents like DMF .

- Carboxamide formation : Amidation of the pyrazole-4-carboxylic acid intermediate using coupling reagents (e.g., HATU or EDC) in dichloromethane (DCM) at 0–25°C .

- Optimization : Yields improve with controlled stoichiometry (1.2–1.5 eq of nucleophiles) and catalysis by triethylamine or DMAP .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm substituent positions (e.g., tetrahydrofuran protons at δ 3.7–4.2 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., pyrazole ring planarity and tetrahydrofuran puckering) with R-factor < 0.05 .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 239.12) .

Basic: What are the distinguishing structural features influencing reactivity?

- Tetrahydrofuran moiety : Enhances solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units vs. non-cyclic analogs) .

- Pyrazole ring : Electron-withdrawing carboxamide at C4 directs electrophilic substitution to C3/C5 positions .

- Comparative analysis :

| Compound | Substituent | Unique Reactivity |

|---|---|---|

| This compound | Tetrahydrofuran-3-yl | Increased metabolic stability vs. phenyl analogs |

Advanced: How can molecular docking guide the design of analogs targeting kinase enzymes?

- Protocol : Dock the compound into ATP-binding pockets (e.g., CDK2 or EGFR) using AutoDock Vina.

- Key interactions :

- Validation : Compare docking scores (RMSD < 2.0 Å) with co-crystallized inhibitors .

Advanced: What computational methods optimize reaction pathways for scaled-up synthesis?

- ICReDD framework : Combines quantum mechanics (QM) and machine learning (ML) to predict optimal conditions:

- Outcome : Reduces trial runs by 60% and improves yield reproducibility (±5%) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

- Case example : Discrepancies in IC values (e.g., 10 µM vs. 50 µM for antiproliferative activity) may arise from:

- Resolution : Standardize protocols (e.g., MTT assay at 48 hr) and validate with positive controls (e.g., doxorubicin) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for pyrazole-carboxamide derivatives?

- Analog synthesis : Vary substituents at N1 (e.g., tetrahydrofuran vs. piperidine) and C5 (e.g., amino vs. nitro).

- Biological testing : Correlate modifications with activity (e.g., tetrahydrofuran improves CNS penetration by 30% vs. pyran analogs) .

- Data analysis : Use 3D-QSAR (CoMFA) to map steric/electrostatic contributions .

Advanced: How to assess metabolic stability in preclinical models?

- In vitro assays :

- In vivo : Administer orally to rodents and measure plasma half-life (target: >2 hr) .

Advanced: What solvent systems mitigate solubility challenges in biological assays?

- Problem : Low aqueous solubility (<10 µg/mL at pH 7.4).

- Solutions :

Advanced: How to analyze photodegradation pathways under UV exposure?

- Protocol : Expose to UVB (312 nm) and monitor degradation via HPLC.

- Mechanism :

- Radical formation at the pyrazole C5 position (EPR-confirmed).

- Degradation products: 5-nitro and 5-hydroxy derivatives .

- Prevention : Add antioxidants (e.g., 0.1% BHT) or use amber glassware .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.